N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Description
N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is an acetamide derivative featuring a 1,2-oxazole core substituted at position 5 with a 4-fluorophenyl group and an acetamide side chain linked to a 2-ethylphenyl moiety. Its molecular formula is C₁₉H₁₇FN₂O₂, with a molecular weight of 324.35 g/mol. The compound’s structure combines lipophilic (2-ethylphenyl) and electron-deficient (4-fluorophenyl) aromatic systems, which may enhance membrane permeability and metabolic stability. Acetamide derivatives are widely explored in medicinal chemistry for their enzyme inhibitory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-13-5-3-4-6-17(13)21-19(23)12-16-11-18(24-22-16)14-7-9-15(20)10-8-14/h3-11H,2,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOCLNWFAIHFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Acetamide Formation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could target the isoxazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or tool compound.
Medicine: Possible development as a pharmaceutical agent due to its isoxazole core, which is known for various biological activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with its analogs based on heterocyclic cores, substituents, molecular formulas, and applications:
Key Research Findings and Functional Insights
Triazole derivatives () exhibit higher conformational flexibility, improving binding to diverse biological targets .
Substituent Effects :
- The 4-fluorophenyl group, common to the target compound and , enhances electron-withdrawing effects, stabilizing the molecule against oxidative metabolism.
- Sulfanyl groups () may act as hydrogen bond acceptors or participate in disulfide bonding, influencing target affinity .
- Trifluoromethyl (flufenacet) and pyridyl (GSK1570606A) substituents improve lipophilicity and bioavailability, critical for herbicidal and antibacterial activities, respectively .
Biological Activity and Applications: Antimicrobial Potential: Analogs with oxadiazole () and thiazole () cores show promise in targeting bacterial enzymes, suggesting the target compound may share similar mechanisms . Herbicidal vs. Therapeutic Use: Flufenacet’s thiadiazole-trifluoromethyl design is optimized for herbicidal action, while the target’s simpler oxazole structure may prioritize therapeutic safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
